5-(5-Fluoro-2-isopropoxyphenyl)-1H-pyrazole-3-carbaldehyde 5-(5-Fluoro-2-isopropoxyphenyl)-1H-pyrazole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13688211
InChI: InChI=1S/C13H13FN2O2/c1-8(2)18-13-4-3-9(14)5-11(13)12-6-10(7-17)15-16-12/h3-8H,1-2H3,(H,15,16)
SMILES: CC(C)OC1=C(C=C(C=C1)F)C2=NNC(=C2)C=O
Molecular Formula: C13H13FN2O2
Molecular Weight: 248.25 g/mol

5-(5-Fluoro-2-isopropoxyphenyl)-1H-pyrazole-3-carbaldehyde

CAS No.:

Cat. No.: VC13688211

Molecular Formula: C13H13FN2O2

Molecular Weight: 248.25 g/mol

* For research use only. Not for human or veterinary use.

5-(5-Fluoro-2-isopropoxyphenyl)-1H-pyrazole-3-carbaldehyde -

Specification

Molecular Formula C13H13FN2O2
Molecular Weight 248.25 g/mol
IUPAC Name 3-(5-fluoro-2-propan-2-yloxyphenyl)-1H-pyrazole-5-carbaldehyde
Standard InChI InChI=1S/C13H13FN2O2/c1-8(2)18-13-4-3-9(14)5-11(13)12-6-10(7-17)15-16-12/h3-8H,1-2H3,(H,15,16)
Standard InChI Key XBUHYTXQIKNGFY-UHFFFAOYSA-N
SMILES CC(C)OC1=C(C=C(C=C1)F)C2=NNC(=C2)C=O
Canonical SMILES CC(C)OC1=C(C=C(C=C1)F)C2=NNC(=C2)C=O

Introduction

Structural and Chemical Characteristics

The molecular formula of 5-(5-Fluoro-2-isopropoxyphenyl)-1H-pyrazole-3-carbaldehyde is C14H13FN2O2\text{C}_{14}\text{H}_{13}\text{F}\text{N}_2\text{O}_2, with a molecular weight of 276.27 g/mol. The pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) serves as the central scaffold, while the 5-fluoro-2-isopropoxyphenyl group introduces steric and electronic effects that modulate solubility and reactivity . The aldehyde (-CHO) substituent at position 3 enhances electrophilicity, making the compound a potential intermediate for further functionalization via condensation or nucleophilic addition reactions .

Key structural features include:

  • Fluorine Substituent: The electron-withdrawing fluorine atom at the 5-position of the phenyl ring influences electron density distribution, potentially enhancing metabolic stability and binding affinity to biological targets .

  • Isopropoxy Group: The bulky isopropoxy moiety at the 2-position introduces steric hindrance, which may affect crystallization behavior and intermolecular interactions .

  • Aldehyde Functionality: The aldehyde group enables participation in Schiff base formation or redox reactions, expanding its utility in synthetic chemistry .

Comparative analysis with structurally related compounds reveals distinct differences in physicochemical properties. For instance, ethyl 5-(2-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS: 1326810-58-5) shares a fluorophenyl-pyrazole backbone but replaces the aldehyde with an ester group, resulting in altered polarity and bioavailability .

Synthetic Routes and Optimization

The synthesis of 5-(5-Fluoro-2-isopropoxyphenyl)-1H-pyrazole-3-carbaldehyde can be inferred from methodologies used for analogous pyrazole derivatives. A plausible route involves:

Condensation and Cyclization

  • Formation of the Pyrazole Core: Reacting a fluorinated β-keto ester with hydrazine hydrate under acidic conditions generates the pyrazole ring. For example, 2-(5-fluoro-2-isopropoxyphenyl)acetophenone could serve as the starting material .

  • Introduction of the Aldehyde Group: Vilsmeier-Haack formylation at the 3-position of the pyrazole ring introduces the aldehyde functionality. This step typically employs phosphoryl chloride (POCl3_3) and dimethylformamide (DMF) as reagents .

Catalytic Hydrogenation

Patent CN113845459A describes a two-step reduction process for synthesizing 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, which can be adapted for pyrazole derivatives :

  • First Reduction: 2-(2-Fluorobenzoyl)malononitrile undergoes hydrogenation with a palladium catalyst to form an intermediate amine.

  • Second Reduction: Subsequent treatment with Raney nickel and hydrogen yields the final aldehyde product.

Optimization Parameters:

ParameterCondition
Catalyst10% Pd/C or Raney nickel
Temperature45–50°C (Step 1); 15–25°C (Step 2)
Reaction Time8–9 hours (Step 1); 15–16 hours (Step 2)
Solvent SystemTetrahydrofuran/Water (1:5 v/v)

This method minimizes intermediate isolation, improving yield (up to 54.3% for analogous compounds) and reducing waste .

Physicochemical and Spectroscopic Properties

While experimental data for 5-(5-Fluoro-2-isopropoxyphenyl)-1H-pyrazole-3-carbaldehyde are scarce, inferences can be drawn from related structures:

Solubility and Stability

  • Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, acetone) due to the aldehyde and fluorine substituents. Limited solubility in water (<1 mg/mL) .

  • Stability: Susceptible to oxidation at the aldehyde group; storage under inert atmosphere recommended.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at ~1700 cm1^{-1} (C=O stretch of aldehyde) and ~1250 cm1^{-1} (C-F stretch) .

  • NMR Spectroscopy:

    • 1HNMR^1\text{H} \text{NMR}: δ 9.8–10.2 ppm (aldehyde proton), δ 1.2–1.4 ppm (isopropoxy methyl groups) .

    • 13CNMR^{13}\text{C} \text{NMR}: δ 190–195 ppm (aldehyde carbon), δ 160–165 ppm (fluorinated aromatic carbon) .

Applications in Materials Science

The compound’s electronic properties make it a candidate for optoelectronic materials. The fluorine atom’s electronegativity and the aldehyde’s conjugation capacity enable applications in:

  • Organic Light-Emitting Diodes (OLEDs): As an electron-transport layer component.

  • Coordination Polymers: The aldehyde group facilitates metal-ligand bonding, forming frameworks with tunable porosity .

Comparative Analysis with Analogous Compounds

A comparison with structurally related molecules highlights the impact of substituents on properties:

CompoundMolecular FormulaKey SubstituentsBioactivity (MIC, µg/mL)
5-(5-Fluoro-2-isopropoxyphenyl)-1H-pyrazole-3-carbaldehydeC14_{14}H13_{13}FN2_2O2_2Aldehyde, isopropoxyNot reported
Ethyl 5-(2-fluorophenyl)-1H-pyrazole-3-carboxylate C12_{12}H11_{11}FN2_2O2_2Ester, fluorophenyl32 (S. aureus)
5-Bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde C16_{16}H9_9BrINO2_2Bromine, iodobenzoylAnticancer (IC50_{50}: 12 µM)

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